molecular formula C16H14 B14652735 2-(Prop-1-EN-2-YL)-9H-fluorene CAS No. 53744-54-0

2-(Prop-1-EN-2-YL)-9H-fluorene

Cat. No.: B14652735
CAS No.: 53744-54-0
M. Wt: 206.28 g/mol
InChI Key: HUDWMFPIYVQISM-UHFFFAOYSA-N
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Description

2-(Prop-1-EN-2-YL)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives Fluorene is a polycyclic aromatic hydrocarbon consisting of a fluorene core with various substituents The compound this compound is characterized by the presence of a prop-1-en-2-yl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-EN-2-YL)-9H-fluorene can be achieved through several synthetic routes. One common method involves the reaction of fluorene with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromide group by the fluorene core, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-EN-2-YL)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The prop-1-en-2-yl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted fluorene derivatives.

Scientific Research Applications

2-(Prop-1-EN-2-YL)-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various fluorene-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Prop-1-EN-2-YL)-9H-fluorene is primarily based on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in the context of anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound of 2-(Prop-1-EN-2-YL)-9H-fluorene, lacking the prop-1-en-2-yl group.

    2-(Prop-1-EN-2-YL)fluorene: A similar compound with a different substitution pattern.

    9H-Fluorene-2-carboxylic acid: A derivative with a carboxylic acid group at the 2-position.

Uniqueness

This compound is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

53744-54-0

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

2-prop-1-en-2-yl-9H-fluorene

InChI

InChI=1S/C16H14/c1-11(2)12-7-8-16-14(9-12)10-13-5-3-4-6-15(13)16/h3-9H,1,10H2,2H3

InChI Key

HUDWMFPIYVQISM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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